5-Chloro-6-phenylpyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
5-chloro-6-phenylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-10-6-9(12(15)16)7-14-11(10)8-4-2-1-3-5-8/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKGRIPYQSBUNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=N2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Pharmacophore properties of 6-phenylpyridine-3-carboxylic acid derivatives
An In-Depth Technical Guide to the Pharmacophore Properties of 6-Phenylpyridine-3-Carboxylic Acid Derivatives
Abstract
The 6-phenylpyridine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the foundation for a diverse range of biologically active compounds. Its inherent structural features—a hydrogen bond-accepting pyridine ring, a hydrogen bond-donating/accepting carboxylic acid group, and a tunable phenyl ring—provide a versatile template for designing targeted therapeutics. This guide synthesizes findings from computational and experimental studies to define the core pharmacophore model for this class of derivatives. We will explore the critical structure-activity relationships (SAR), detail the methodologies for pharmacophore elucidation, and present case studies on their application as inhibitors of specific biological targets, such as kinases and growth factors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for novel therapeutic discovery.
Introduction: The Versatility of the Pyridine Carboxylic Acid Scaffold
Pyridine carboxylic acid isomers and their derivatives have long been a cornerstone of pharmaceutical development, leading to drugs for a wide array of conditions, including cancer, inflammation, and infectious diseases.[1][2] The therapeutic potential of this scaffold is rooted in its fundamental physicochemical properties. The pyridine ring, being aromatic and electron-deficient, is adept at engaging in π-π stacking and hydrogen bond interactions with biological targets.[1] The carboxylic acid group adds polarity and serves as a critical interaction point, often acting as a hydrogen bond donor and acceptor or coordinating with metal ions within enzyme active sites.[1]
The 6-phenylpyridine-3-carboxylic acid framework (IUPAC: 6-Phenylnicotinic acid, CAS: 29051-44-3) combines these features with a phenyl group at the 6-position, which provides a large, hydrophobic surface that can be readily modified.[3][4] This allows for the fine-tuning of steric and electronic properties to achieve high potency and selectivity for specific targets. This guide will deconstruct this framework to build a predictive pharmacophore model.
The Core Pharmacophore Model
A pharmacophore is an abstract representation of the key molecular interaction features necessary for a molecule to bind to a specific biological target.[5] For the 6-phenylpyridine-3-carboxylic acid class, a general ligand-based pharmacophore model can be derived from the common features of its active derivatives. This model is not rigid but serves as a foundational hypothesis for designing new molecules.
The essential features are:
-
One Hydrogen Bond Acceptor (HBA): The nitrogen atom in the pyridine ring.
-
One Hydrogen Bond Donor (HBD): The hydroxyl proton of the carboxylic acid.
-
One Negative Ionizable Area / HBA: The carbonyl oxygen of the carboxylic acid.
-
Two Aromatic/Hydrophobic Regions (AR/HY): The pyridine ring and the phenyl ring.
These features are spatially arranged to allow for optimal interaction with a target's active site. The relative orientation of the phenyl ring to the pyridine-carboxylic acid plane is a key determinant of activity.
Caption: General pharmacophore model for 6-phenylpyridine-3-carboxylic acid derivatives.
Methodologies for Pharmacophore Elucidation and Validation
The development and validation of a pharmacophore model is a multi-step process that integrates computational predictions with experimental data. This self-validating system ensures that the model is not just theoretical but has predictive power.
In-Silico (Computational) Workflow
Computational methods provide a rapid and cost-effective way to generate and test pharmacophoric hypotheses.[6] They are particularly useful when the 3D structure of the biological target is unknown (ligand-based) or known (structure-based).[6]
Protocol: Ligand-Based Pharmacophore Modeling and Docking
-
Conformational Analysis: Generate a diverse set of low-energy 3D conformations for a series of known active derivatives. This is critical as the bioactive conformation may not be the global minimum energy state.
-
Feature Identification: Identify common chemical features (HBA, HBD, AR, etc.) across the set of active molecules.
-
Pharmacophore Generation: Align the active molecules based on these common features. The resulting spatial arrangement of features constitutes the pharmacophore hypothesis. Multiple models may be generated and scored.
-
Model Validation (Database Screening): Validate the best model by using it to screen a database containing known active and inactive compounds (decoys). A good model will have a high enrichment factor, meaning it preferentially identifies active molecules.
-
Molecular Docking: Once a target protein structure is identified (e.g., from X-ray crystallography or homology modeling), molecular docking is used to predict how the synthesized compounds bind within the active site.[7][8] This helps to rationalize the pharmacophore model by showing how the proposed features interact with specific amino acid residues (e.g., H-bonding with a serine, π-stacking with a phenylalanine).
Caption: Integrated workflow for pharmacophore modeling and drug discovery.
Experimental Synthesis and Characterization
The ultimate validation of any model comes from the synthesis and biological testing of novel compounds designed based on its predictions.
Protocol: General Synthesis of 6-Phenylpyridine-3-Carboxylic Acid Derivatives
-
Rationale: Multi-component reactions are often employed for their efficiency in building heterocyclic systems. A common route involves the reaction of a chalcone derivative with a cyano-containing compound.[8]
-
Chalcone Synthesis: React an appropriate acetophenone with a substituted benzaldehyde in the presence of a base (e.g., NaOH) to form the (2E)-1-phenyl-3-arylprop-2-en-1-one (chalcone) intermediate.
-
Pyridine Ring Formation: React the chalcone intermediate with a compound like 2-cyanoethanethioamide in the presence of a catalyst (e.g., piperidine) under reflux. This cyclization reaction forms the substituted 6-phenylpyridine core.[8]
-
Carboxylic Acid Derivatization: The carboxylic acid group can be converted to esters or amides via standard procedures (e.g., using thionyl chloride followed by an alcohol or amine) to probe interactions at that position.[7][9]
-
Structural Characterization: Confirm the structures of all synthesized compounds using a suite of analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry, to ensure purity and structural integrity.[8][10]
Structure-Activity Relationship (SAR) Analysis
SAR studies reveal how specific structural modifications impact biological activity, providing crucial data for refining the pharmacophore model and optimizing lead compounds.
| Position | Modification | General Effect on Activity | Target Class Example | Citation |
| Phenyl Ring (C6) | Introduction of electron-withdrawing (e.g., -Cl, -CF₃) or electron-donating (e.g., -OCH₃) groups. | Modulates potency and selectivity by altering electronic and steric interactions in the target's hydrophobic pocket. | Kinase Inhibitors | [8][11] |
| Pyridine Ring (C4) | Substitution with bulky groups (e.g., thiophene). | Can enhance binding affinity through additional hydrophobic or aromatic interactions. | CDK Inhibitors | [8] |
| Carboxylic Acid (C3) | Conversion to amides (e.g., N-carbamoyl). | Can introduce new hydrogen bonding interactions and alter pharmacokinetic properties. | FGF1 Inhibitors | [7] |
| Pyridine Ring (C2) | Substitution with thio-groups or subsequent heterocycle formation. | Can provide additional vectors for interaction and significantly alter the molecule's overall shape and activity profile. | Antimicrobials | [8] |
This table represents a synthesis of common findings in the literature. Specific effects are highly target-dependent.
Case Study: Targeting Cyclin-Dependent Kinases (CDKs)
Several studies have explored 6-phenylpyridine derivatives as potential anticancer agents by targeting CDKs, which are key regulators of the cell cycle.[8]
-
Mechanism: In this context, the pyridine nitrogen and carboxylic acid moiety often form critical hydrogen bonds with the hinge region of the kinase domain. The 6-phenyl group occupies a hydrophobic pocket, and substitutions on this ring can be used to achieve selectivity for a specific CDK isoform.
-
Pharmacophore Application: Molecular docking studies show that active compounds align well with the general pharmacophore model. For instance, a carbohydrazide group introduced from the pyridine ring can form additional H-bonds with the kinase, demonstrating potent inhibitory activity.[8]
Caption: Conceptual pathway of CDK inhibition by 6-phenylpyridine derivatives.
Conclusion and Future Directions
The 6-phenylpyridine-3-carboxylic acid scaffold is a validated and highly adaptable platform for drug discovery. The pharmacophore model presented here—characterized by a specific spatial arrangement of hydrogen bond donors/acceptors and aromatic regions—provides a robust starting point for the rational design of novel inhibitors. Future research should focus on integrating machine learning and dynamic pharmacophore models to better predict target affinity and selectivity.[6] Furthermore, exploring novel substitutions on the core scaffold, guided by these advanced computational models and validated by efficient synthesis and screening, will undoubtedly unlock new therapeutic agents for a range of human diseases.
References
- Unveiling multifunctional inhibitors: holistic spectral, electronic and molecular characterization, coupled with biological profiling of substituted pyridine derivatives against LD transpeptidase, heme oxygenase and PPAR gamma. RSC Publishing.
- Design, Synthesis and In Silico Molecular Docking Study of N-carbamoyl-6-oxo-1-phenyl-1, 6-dihydropyridine-3-carboxamide derivatives as Fibroblast growth factor 1 inhibitor. ResearchGate.
- (PDF) of Some New Synthesized 6-Phenyl Pyridine Derivatives. ResearchGate.
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC.
- Figure 1. A: The ligand-based pharmacophore model consisted of six... ResearchGate.
- 6-PHENYLPYRIDINE-3-CARBOXYLIC ACID | CAS 29051-44-3. Matrix Fine Chemicals.
- Structure-activity relationship of phenyl-pyridine derivatives. ResearchGate.
- Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. MDPI.
- 6-Phenylpyridine-3-carboxylic acid. Synchem.
- Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Press.
- Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. PMC.
- Pharmacophore modeling: advances and pitfalls. Frontiers.
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed.
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-PHENYLPYRIDINE-3-CARBOXYLIC ACID | CAS 29051-44-3 [matrix-fine-chemicals.com]
- 4. synchem.de [synchem.de]
- 5. dovepress.com [dovepress.com]
- 6. Frontiers | Pharmacophore modeling: advances and pitfalls [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Unveiling multifunctional inhibitors: holistic spectral, electronic and molecular characterization, coupled with biological profiling of substituted p ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04217D [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
A Comprehensive Technical Guide on the Biological Activity of 5-Chloro-6-Phenyl-Substituted Pyridine Scaffolds
Abstract: The pyridine ring is a foundational scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1] This guide focuses on a specific, privileged subclass: 5-chloro-6-phenyl-substituted pyridines and their bioisosteres. The strategic placement of a chloro group at the 5-position and a phenyl ring at the 6-position creates a core structure with significant potential for diverse biological interactions. This document provides an in-depth exploration of the synthesis, multifaceted biological activities, and therapeutic potential of these compounds, targeting an audience of researchers and drug development professionals. We will dissect their anticancer, antimicrobial, and insecticidal activities, among others, grounding the discussion in mechanistic insights and structure-activity relationships, and providing detailed experimental protocols for their evaluation.
Introduction: The Pyridine Scaffold in Medicinal Chemistry
Pyridines are electron-deficient aromatic heterocycles that are structurally analogous to benzene, with one methine group replaced by a nitrogen atom.[2] This substitution has profound effects on the molecule's properties, introducing a hydrogen bond acceptor, altering its electronic distribution, and providing a handle for protonation under physiological conditions.[2] These features make the pyridine ring a "privileged scaffold" in drug discovery, capable of interacting with a wide array of biological targets.
The 2-chloro-6-phenylpyridine core, in particular, serves as a crucial building block for both pharmaceuticals and agrochemicals, highlighting its industrial and scientific importance.[3] Modifications on this core, especially the 5-chloro-6-phenyl arrangement on a pyridine or related pyridazinone ring, have given rise to compounds with a remarkable spectrum of biological activities, which will be the central focus of this guide.
Synthetic Strategies
The synthesis of these scaffolds can be achieved through various established methods in heterocyclic chemistry, such as the Chichibabin and Hantzsch pyridine syntheses.[1] A particularly effective and mild method for creating a related and highly active pyridazinone core involves using readily accessible starting materials like mucochloric acid and benzene.[4][5][6] This approach allows for the construction of the core 5-chloro-6-phenylpyridazin-3(2H)-one structure, which can then be further functionalized, typically at the N-2 position, to generate a library of diverse derivatives.[4][5][6]
Caption: Inhibition of the CDK6 pathway blocks cell cycle progression.
Targeting Angiogenesis via VEGFR-2 Inhibition
Tumor growth and metastasis are critically dependent on angiogenesis, the formation of new blood vessels, a process primarily mediated by Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). [7]The 5-chloro-N(4)-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamine scaffold was designed as an ATP-competitive inhibitor of VEGFR-2. [7]Biological evaluation of these compounds demonstrated potent and selective VEGFR-2 inhibition, comparable to established drugs like sunitinib, thereby positioning this scaffold as a promising antiangiogenic agent. [7]
Overcoming Multidrug Resistance
A significant challenge in cancer chemotherapy is multidrug resistance (MDR), often mediated by efflux pumps like P-glycoprotein (Pgp). Certain 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-phenylpyrimidine derivatives have shown the ability to overcome Pgp-mediated resistance, retaining their potent anticancer activity in resistant cell lines. [8]This suggests that the scaffold can be tailored to develop agents effective against refractory tumors.
Data Summary: Anticancer Activity
| Compound Class | Target(s) | Cancer Cell Line | Activity (IC50 / GI50) | Reference |
| Pyrimidodiazepine 16c | DNA Binding (putative) | Various (Leukemia, Colon, etc.) | LC50 >10x more potent than Doxorubicin | [9] |
| Pyrimidine Derivative | CDK6 / CDK9 | HCT-116 | IC50 = 20 ± 1 nM | [10] |
| Indole Derivative (S)-1 | DVL1 (WNT Pathway) | HCT116 | EC50 = 7.1 ± 0.6 μM | [11][12] |
| Pyrimido[4,5-b]indole | VEGFR-2 | - | Potent and selective inhibition | [7] |
Antimicrobial and Antifungal Activity
The 5-chloro-6-phenyl scaffold is also a fertile ground for the development of potent antimicrobial agents.
Antifungal Properties
A study on 5-chloro-6-phenylpyridazin-3(2H)-one derivatives revealed good antifungal activities against several plant pathogenic fungi. [4][5]Specifically, compounds were tested against Gibberella zeae, Fusarium oxysporum, and Cercospora mandshurica, with several derivatives showing inhibitory effects comparable to or better than commercial fungicides. [4][5][6]The introduction of N-benzyl groups with specific substitutions (e.g., 2-fluorobenzyl, 2-methoxybenzyl) and the incorporation of 1,3,4-thiadiazole moieties were shown to enhance antifungal potency. [6]
Antibacterial Properties
N-phenacylated 5/6-chloro-2-pyridones have been synthesized and evaluated for their antibacterial potential against both Gram-positive and Gram-negative bacteria. [13]Several compounds exhibited excellent activity, with some derivatives showing greater inhibition zones against Staphylococcus aureus and Pseudomonas aeruginosa than the standard antibiotic streptomycin. [13]Structure-activity relationship (SAR) studies indicated that less lipophilic substituents (e.g., halogens) improved activity against Gram-positive bacteria, while more lipophilic groups enhanced activity against Gram-negative strains. [13]Similarly, 5-chloro-N-cyclohexyl-6-thio substituted-nicotinamide derivatives also showed promising antibacterial activity. [14]
Data Summary: Antimicrobial Activity
| Compound Class | Organism | Activity (Zone of Inhibition) | Standard | Reference |
| N-phenacyl-2-pyridone 9d | Staphylococcus aureus | 18.75 mm | Streptomycin | [13] |
| N-phenacyl-2-pyridone 9f | Pseudomonas aeruginosa | 23.25 mm | Streptomycin (17.50 mm) | [13] |
| Nicotinamide derivative 4c | S. aureus, S. mutans, E. coli | More active than other derivatives | Streptomycin | [14] |
Other Notable Biological Activities
The versatility of the scaffold extends beyond anticancer and antimicrobial applications.
-
Insecticidal Activity: N-substituted 5-chloro-6-phenylpyridazin-3(2H)-one derivatives have demonstrated significant insecticidal activity against the diamondback moth, Plutella xylostella, a major agricultural pest. [15]Certain compounds achieved over 90% mortality at a concentration of 100 mg/L, indicating their potential in agrochemical development. [15]* Antidiabetic Potential (GPR119 Agonism): G-protein-coupled receptor 119 (GPR119) is a promising target for type 2 diabetes, as its activation stimulates glucose-dependent insulin release. [16]A class of pyridone derivatives, including a 5-chloro-1-phenyl-substituted compound (BMS-903452 ), was discovered to be potent and selective GPR119 agonists, showing efficacy in rodent models of diabetes. [16]* Antioxidant Activity: Some N-phenacyl-2-pyridones have displayed modest but significant radical scavenging activity in the DPPH assay, suggesting a potential role in mitigating oxidative stress. [13]
Experimental Protocols
To ensure scientific rigor and reproducibility, the following are detailed protocols for evaluating the key biological activities discussed.
Protocol: In Vitro Anticancer Activity (MTT Assay)
This protocol assesses the cytotoxic effect of a compound on a cancer cell line.
-
Cell Culture: Culture human cancer cells (e.g., HCT-116, MCF-7) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Trypsinize and seed cells into a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol: In Vitro Antibacterial Screening (Paper Disc Diffusion)
This method provides a qualitative assessment of antibacterial activity. [14]
-
Media Preparation: Prepare and sterilize Mueller-Hinton Agar. Pour the agar into sterile Petri dishes and allow it to solidify.
-
Inoculum Preparation: Prepare a bacterial suspension (e.g., S. aureus, E. coli) in sterile saline, adjusted to a 0.5 McFarland turbidity standard.
-
Seeding: Evenly swab the bacterial inoculum over the entire surface of the agar plates.
-
Disc Application: Sterilize 6 mm paper discs. Impregnate the discs with a known concentration of the test compound (e.g., 100 µg/mL in DMSO). Place the discs onto the inoculated agar surface.
-
Controls: Use a DMSO-impregnated disc as a negative control and a disc with a standard antibiotic (e.g., Streptomycin) as a positive control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter (in mm) of the clear zone of inhibition around each disc. A larger zone indicates greater antibacterial activity.
Conclusion and Future Directions
The 5-chloro-6-phenyl-substituted pyridine scaffold and its close analogues represent a highly versatile and privileged structure in modern drug discovery. The evidence clearly demonstrates its potential to yield potent lead compounds across multiple therapeutic areas, including oncology, infectious diseases, and metabolic disorders. The diverse mechanisms of action—from kinase inhibition and receptor agonism to antifungal and insecticidal effects—underscore the scaffold's rich structure-activity landscape.
Future research should focus on optimizing the pharmacokinetic and toxicological profiles of the most potent hits. Exploring this scaffold for other activities, such as anti-inflammatory [17][18][19]or antiviral effects, could also prove to be a fruitful avenue of investigation. The continued exploration of this chemical space will undoubtedly lead to the development of novel therapeutic agents to address unmet medical and agricultural needs.
References
-
Wu, J., Song, B., Chen, H., Bhadury, P., & Hu, D. (2009). Synthesis and Antifungal Activity of 5-Chloro-6-Phenylpyridazin-3(2H)-one Derivatives. Molecules, 14(9), 3676-3687. [Link]
-
Wu, J., Song, B., Chen, H., Bhadury, P., & Hu, D. (2009). Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives. Molecules (Basel, Switzerland), 14(9), 3676–3687. [Link]
-
Wu, J., Kang, S., Yuan, Q., Luo, L., Ma, J., Shi, Q., & Yang, S. (2012). N-substituted 5-chloro-6-phenylpyridazin-3(2H)-ones: synthesis, insecticidal activity against Plutella xylostella (L.) and SAR study. Molecules (Basel, Switzerland), 17(8), 9413–9420. [Link]
-
Request PDF | Discovery and SARs of 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. ResearchGate. [Link]
-
Sangwan, S., Chauhan, S., Yadav, N., Kumar, R., Duhan, A., Malik, V., & Sindhu, J. (2026). Unlocking the Biological Potential of 2-Pyridones: Synthesis, Antioxidant and Antimicrobial Activity of N-Phenacylated 5/6-Chloro-2-pyridones. Medicinal Chemistry, 22(1). [Link]
-
Bakkouri, M., et al. (2006). Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives. Inflammation Research, 55(Supplement 2), S123-S124. [Link]
-
Coluccia, A., Bufano, M., La Regina, G., Puxeddu, M., Toto, A., Paone, A., ... & Silvestri, R. (2022). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. Cancers, 14(5), 1317. [Link]
-
Coluccia, A., et al. (2022). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. MDPI. [Link]
-
Gangjee, A., Kurup, S., Ihnat, M., Thorpe, J. E., & Kamat, S. K. (2013). Synthesis and biological activity of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents. Bioorganic & medicinal chemistry, 21(7), 1857–1864. [Link]
-
Wan, Z. K., et al. (2014). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. Journal of medicinal chemistry, 57(18), 7499–7508. [Link]
-
Basavarajaiah, S. M., et al. (2020). Synthesis and antimicrobial activity of some 5-chloro-3-phenyl-1H-indole-2-carbonyl azide derivatives. ResearchGate. [Link]
-
Wu, J., et al. (2009). Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. Molecules. [Link]
-
Synthesis of 2-chloro-3-cyano-6-methyl-5-phenylpyridine. PrepChem.com. [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). MDPI. [Link]
-
Pyridines. Wikipedia. [Link]
-
2-CHLORO-6-PHENYLPYRIDINE. lookchem.com. [Link]
-
Lantos, I., et al. (1984). Antiinflammatory activity of 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazoles. Isomeric 4-pyridyl and 4-substituted phenyl derivatives. Journal of medicinal chemistry, 27(1), 72–75. [Link]
-
Ghorab, M. M., et al. (2010). Anti-inflammatory, analgesic, anticonvulsant and antiparkinsonian activities of some pyridine derivatives using 2,6-disubstituted isonicotinic acid hydrazides. Archiv der Pharmazie, 343(11-12), 630–638. [Link]
-
Makhija, S. J., et al. (2011). Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide derivatives. Der Pharmacia Lettre, 3(5), 110-114. [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). MDPI. [Link]
-
Novel one - pot Synthesis and Antimicrobial Activity of 6-chloro-2,4- diphenyl 3,4-dihydro-2H-1,3-benzoxazine derivatives. ResearchGate. [Link]
-
Zhang, N., et al. (2009). Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. Bioorganic & medicinal chemistry, 17(1), 123–134. [Link]
-
Anti-Inflammatory and Anti-Oxidant Activity of a New Class of Phenyl- Pyrazolone Derivatives. Bentham Science. [Link]
-
Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Semantic Scholar. [Link]
-
Abonia, R., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(40), 24699-24712. [Link]
-
Andres-Mach, M., et al. (2017). Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate. PLoS ONE, 12(7), e0181105. [Link]
-
Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. (2024). MDPI. [Link]
-
Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. Nature Reviews Cancer, 3(5), 330-338. [Link]
Sources
- 1. Pyridines - Wikipedia [en.wikipedia.org]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. lookchem.com [lookchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benthamscience.com [benthamscience.com]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. N-substituted 5-chloro-6-phenylpyridazin-3(2H)-ones: synthesis, insecticidal activity against Plutella xylostella (L.) and SAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antiinflammatory activity of 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazoles. Isomeric 4-pyridyl and 4-substituted phenyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Anti-inflammatory, analgesic, anticonvulsant and antiparkinsonian activities of some pyridine derivatives using 2,6-disubstituted isonicotinic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Chlorination of 6-Phenylpyridine-3-carboxylic Acid
Abstract
This document provides a comprehensive guide for the synthesis of 6-phenylpyridine-3-carbonyl chloride via the chlorination of 6-phenylpyridine-3-carboxylic acid. The protocol is designed for researchers, scientists, and professionals in drug development who require a reliable method for producing this key synthetic intermediate. This guide delves into the mechanistic underpinnings of the reaction, offers a detailed, step-by-step protocol, outlines critical safety measures, and discusses purification and characterization of the final product.
Introduction: The Significance of 6-Phenylpyridine-3-carbonyl Chloride
6-Phenylpyridine-3-carboxylic acid and its derivatives are important structural motifs in medicinal chemistry and materials science. The conversion of the carboxylic acid to the more reactive acyl chloride is a pivotal step, enabling a wide array of subsequent chemical transformations. Acyl chlorides are versatile intermediates that can be readily converted into esters, amides, and ketones, and participate in Friedel-Crafts acylations, among other reactions.[1][2] The protocol detailed herein focuses on the use of thionyl chloride (SOCl₂), a widely employed reagent for this transformation due to its efficacy and the convenient removal of byproducts.[1][3]
Mechanistic Insight: The "Why" Behind the Protocol
The conversion of a carboxylic acid to an acyl chloride using thionyl chloride is a classic example of nucleophilic acyl substitution. Understanding the mechanism allows for informed decisions during the experimental process.[4][5]
The reaction proceeds through the following key steps:
-
Activation of the Carboxylic Acid: The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride. This forms an acyl chlorosulfite intermediate, which is a much better leaving group than the original hydroxyl group.[4][6]
-
Nucleophilic Attack by Chloride: A chloride ion, either from the thionyl chloride or the decomposition of the intermediate, acts as a nucleophile and attacks the carbonyl carbon.[4][6]
-
Formation of the Acyl Chloride and Gaseous Byproducts: The tetrahedral intermediate collapses, leading to the formation of the desired acyl chloride and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts. The evolution of these gases drives the reaction to completion.[3][4]
A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction. DMF reacts with thionyl chloride to form the Vilsmeier reagent, a more potent chlorinating agent.[3]
Safety First: Handling Thionyl Chloride
Thionyl chloride is a corrosive and toxic chemical that reacts violently with water.[7] It is imperative to adhere to strict safety protocols:
-
Work in a Fume Hood: All manipulations involving thionyl chloride must be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and acid-resistant gloves.
-
Anhydrous Conditions: The reaction must be carried out under anhydrous conditions, as thionyl chloride reacts vigorously with water to produce toxic gases (SO₂ and HCl).[7] Ensure all glassware is thoroughly dried before use.
-
Quenching: Excess thionyl chloride must be quenched carefully. This is typically done by slowly adding the reaction mixture to ice-cold water or a basic solution, always in a fume hood.
-
Waste Disposal: All waste containing thionyl chloride must be disposed of according to institutional and local regulations for hazardous waste.
Experimental Protocol: Synthesis of 6-Phenylpyridine-3-carbonyl Chloride
This protocol is based on established procedures for the chlorination of aromatic carboxylic acids.[8] Researchers should consider this a starting point and may need to optimize reaction times and temperatures for their specific setup.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 6-Phenylpyridine-3-carboxylic acid | ≥95% | e.g., Synchem[9] | Ensure it is dry before use. |
| Thionyl chloride (SOCl₂) | Reagent grade, ≥99% | e.g., Sigma-Aldrich | Handle with extreme care.[7] |
| N,N-Dimethylformamide (DMF) | Anhydrous | e.g., Sigma-Aldrich | Use as a catalyst. |
| Dichloromethane (DCM) | Anhydrous | e.g., Sigma-Aldrich | |
| Toluene | Anhydrous | e.g., Sigma-Aldrich | For co-evaporation and trituration. |
| Hexane | Anhydrous | e.g., Sigma-Aldrich | For washing the product. |
Step-by-Step Procedure
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 6-phenylpyridine-3-carboxylic acid (e.g., 1.0 g, 5.02 mmol).
-
Solvent and Catalyst Addition: To the flask, add anhydrous dichloromethane (10 mL) and a catalytic amount of anhydrous N,N-dimethylformamide (1-2 drops).
-
Addition of Thionyl Chloride: While stirring the suspension under a nitrogen atmosphere, slowly add thionyl chloride (e.g., 0.73 mL, 10.04 mmol, 2.0 equiv) dropwise at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 40-45°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂). The mixture should become a clear solution.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully remove the solvent and excess thionyl chloride under reduced pressure. Caution: The vapors are corrosive. Use a trap containing a sodium hydroxide solution to neutralize the acidic gases.
-
To ensure complete removal of residual thionyl chloride, add anhydrous toluene (10 mL) to the residue and evaporate under reduced pressure. Repeat this step twice.
-
-
Purification:
-
The resulting crude 6-phenylpyridine-3-carbonyl chloride is often used directly in the next step without further purification.
-
If a higher purity is required, the crude product can be purified by trituration with anhydrous hexane. Add cold hexane to the crude solid, stir vigorously, and then collect the solid by filtration under a nitrogen atmosphere. Wash the solid with a small amount of cold hexane and dry under high vacuum.
-
For highly sensitive subsequent reactions, purification by Kugelrohr distillation or recrystallization from a non-protic solvent may be attempted, though care must be taken to avoid decomposition.[10]
-
Visualization of the Workflow
Caption: Workflow for the synthesis of 6-phenylpyridine-3-carbonyl chloride.
Characterization of the Product
The resulting 6-phenylpyridine-3-carbonyl chloride is expected to be a solid that is sensitive to moisture. Due to its reactivity, characterization should be performed promptly using anhydrous solvents.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the acyl chloride carbonyl stretch is expected in the range of 1750-1800 cm⁻¹. The disappearance of the broad O-H stretch from the starting carboxylic acid should be confirmed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded in an anhydrous deuterated solvent (e.g., CDCl₃). The chemical shifts of the protons and carbons on the pyridine and phenyl rings will be consistent with the product structure.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product.
Troubleshooting
-
Incomplete Reaction: If the starting material is still present after the recommended reaction time, extend the reflux time or add a slight excess of thionyl chloride. Ensure that the starting material is completely dry.
-
Low Yield: Low yields can result from exposure to moisture during the reaction or work-up. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.
-
Product Decomposition: The product is moisture-sensitive. Handle it quickly and under anhydrous conditions. If purification is challenging, consider using the crude product directly in the next step.[10]
References
-
Carboxylic Acid + SOCl2. ReactionWeb.io. [Link]
-
Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. OrgoSolver. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
-
Thionyl chloride. Wikipedia. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Acid to Acid Chloride - Common Conditions. The Organic Reaction Resource. [Link]
- Method for purifying acid chlorides.
-
Pyridine. Wikipedia. [Link]
-
Acid Chloride/ chloroformate purification? ResearchGate. [Link]
-
SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. [Link]
-
Alcohol to Chloride - Common Conditions. The Organic Reaction Resource. [Link]
-
Thiophene-3-carbonyl Chloride. MDPI. [Link]
- Method for purifying acid chlorides.
-
Synthesis of complexes 2 and 3. ResearchGate. [Link]
-
(PDF) Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. ResearchGate. [Link]
-
Thionyl Chloride. Chemistry LibreTexts. [Link]
-
acetyl chloride. Organic Syntheses. [Link]
- Method for Purifying Carbonyl Chloride.
-
Pyridine, 2-phenyl-. Organic Syntheses. [Link]
-
17.07: Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts. [Link]
-
6-CHLOROPYRIDINE-3-CARBONYL CHLORIDE. Matrix Fine Chemicals. [Link]
-
Acyl chloride synthesis. Organic Chemistry Portal. [Link]
-
Acyl chloride. Wikipedia. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Acyl chloride - Wikipedia [en.wikipedia.org]
- 3. reactionweb.io [reactionweb.io]
- 4. orgosolver.com [orgosolver.com]
- 5. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 8. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 9. synchem.de [synchem.de]
- 10. researchgate.net [researchgate.net]
Application Note: Advanced Crystallization Protocols for 5-Chloro-6-phenylpyridine-3-carboxylic acid
Introduction & Strategic Importance
5-Chloro-6-phenylpyridine-3-carboxylic acid (CAS: 5326-23-8, also referred to as 5-chloro-6-phenylnicotinic acid) is a critical biaryl building block in the synthesis of P2X3 receptor antagonists, most notably Gefapixant (MK-7264).
Achieving high purity (>99.5%) for this intermediate is pivotal because downstream coupling reactions (often amide bond formations) are sensitive to residual palladium and regioisomeric impurities carried over from the precursor Suzuki-Miyaura coupling. This guide details the Reactive Crystallization (for isolation) and Recrystallization (for polishing) workflows to ensure API-grade quality.
Physicochemical Profile
Understanding the solubility landscape is the prerequisite for successful crystallization design.
| Parameter | Characteristic | Implication for Crystallization |
| Molecular Formula | MW: 233.65 g/mol | |
| pKa (Acid) | ~3.5 - 4.0 (Predicted) | pH-swing crystallization is the most efficient isolation method. |
| Solubility (High) | DMSO, DMF, THF, MeOH, EtOH | Good solvents for dissolution/polishing. |
| Solubility (Low) | Water (pH < 2), Heptane, Toluene | Excellent anti-solvents. |
| Melting Point | 176–178 °C (dec.)[1] | Avoid prolonged high-temperature drying; risk of decarboxylation. |
Method A: Reactive Crystallization (Isolation from Synthesis)
Objective: Isolate the target molecule from the crude Suzuki coupling mixture (typically 5,6-dichloronicotinic acid + phenylboronic acid) while rejecting inorganic salts and water-soluble impurities.
The Mechanism
This method utilizes a pH-swing mechanism. The molecule exists as a soluble carboxylate salt (typically Na+ or K+) in the basic reaction media. Controlled acidification protonates the carboxylate (
Protocol Steps
-
Workup Preparation:
-
Following the Suzuki coupling, the reaction mixture (often in Toluene/Water or DME/Water with
) is filtered hot to remove Palladium black/charcoal. -
Separate the layers.[2] Extract the aqueous layer (containing the product salt) and discard the organic layer (containing non-polar impurities).
-
-
Charcoal Treatment (Optional but Recommended):
-
Add activated carbon (5 wt%) to the aqueous phase. Stir at 50°C for 30 minutes to adsorb residual Pd species. Filter over Celite.
-
-
Controlled Acidification (Critical Step):
-
Cool the aqueous filtrate to 20°C.
-
Slowly add 6N HCl or Glacial Acetic Acid dropwise.
-
Target pH: 3.0 – 3.5.
-
Observation: A thick white-to-off-white slurry will form.
-
-
Aging (Ostwald Ripening):
-
Stir the slurry at 20°C for 2–4 hours. This allows fines to dissolve and redeposit on larger crystals, improving filterability.
-
-
Isolation:
-
Filter the solids using a Büchner funnel.
-
Wash the cake with 3x volumes of water (to remove inorganic salts like KCl/NaCl).
-
Wash with 1x volume of cold Heptane (to remove residual lipophilic organics).
-
Dry under vacuum at 50°C.
-
Method B: Recrystallization (Purification & Polymorph Control)
Objective: Remove regioisomers (e.g., 5-phenyl-6-chloropyridine-3-carboxylic acid) and trace Palladium to <10 ppm.
Solvent System Selection
-
Primary Solvent: Ethanol (EtOH) or Methanol (MeOH).
-
Anti-Solvent: Water.
-
Rationale: The molecule exhibits a steep solubility curve in hot alcohols, and water acts as a powerful anti-solvent to drive high yield.
Protocol Steps
-
Dissolution:
-
Charge crude this compound into a reactor.
-
Add Ethanol (10 volumes) .
-
Heat to reflux (approx. 78°C). Ensure complete dissolution. If haze persists, perform a hot filtration.
-
-
Nucleation:
-
Cool the solution slowly to 60°C.
-
Seeding (Crucial): Add 0.5 wt% of pure seed crystals.
-
Hold at 60°C for 30 minutes to establish a seed bed.
-
-
Crystal Growth:
-
Cool to 20°C over 4 hours (Linear cooling ramp: 10°C/hr).
-
Note: Slow cooling prevents oiling out and entrapment of impurities.
-
-
Anti-Solvent Addition (Yield Maximization):
-
Once at 20°C, add Water (5 volumes) slowly over 1 hour.
-
Cool further to 0–5°C and hold for 2 hours.
-
-
Final Isolation:
-
Filter the crystalline solid.[2]
-
Wash with a cold 1:1 EtOH/Water mixture.
-
Dry in a vacuum oven at 55°C with a nitrogen bleed until constant weight.
-
Process Visualization
Workflow Diagram: Isolation & Purification
The following diagram illustrates the integrated workflow from the crude reaction mixture to the pure API intermediate.
Caption: Integrated workflow for the isolation (pH swing) and purification (recrystallization) of the target intermediate.
Analytical Validation (Self-Validating System)
To ensure the trustworthiness of the protocol, the following analytical checkpoints must be met:
-
HPLC Purity:
-
Residual Palladium (ICP-MS):
-
Acceptance Criteria: <20 ppm (Critical for pharmaceutical intermediates).
-
-
X-Ray Powder Diffraction (XRPD):
-
Compare the pattern of the recrystallized material against the reference standard.
-
Note: If peaks are broad or amorphous halos appear, the cooling rate in Method B was too fast. Re-process with slower cooling.
-
References
-
Merck Sharp & Dohme Corp. (2018).[4] P2X3 Receptor Antagonists for Treatment of Chronic Cough. U.S. Patent 10,040,766.
-
Organic Syntheses. (2014). General Procedures for Suzuki-Miyaura Coupling. Org. Synth. 2014, 91, 125-133.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 24849608, 6-Chloronicotinic acid (Structural Analog Data).
-
Afferent Pharmaceuticals. (2016). Methods of synthesizing diaminopyrimidines (Gefapixant Intermediates). WO Patent 2016/094879.
Sources
- 1. 6-Chloropyridine-3-carboxylic acid 99 5326-23-8 [sigmaaldrich.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Gefapixant | C14H19N5O4S | CID 24764487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. drugpatentwatch.com [drugpatentwatch.com]
- 5. Synthesis, crystal structure and Hirshfeld surface analysis of 7-oxo-6-phenyl-6,7-dihydro-5H-thieno[2,3-f]isoindole-8-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Scalable synthesis routes for 5-Chloro-6-phenylpyridine-3-carboxylic acid
An Application Note and Protocol for the Scalable Synthesis of 5-Chloro-6-phenylpyridine-3-carboxylic Acid
Abstract
This compound is a key heterocyclic building block in the development of novel pharmaceuticals and agrochemicals. Its specific substitution pattern necessitates a robust and scalable synthetic route to ensure a reliable supply for research and commercial production. This document provides a comprehensive guide for researchers and process chemists, detailing scalable synthesis strategies. We present a comparative analysis of established pyridine synthesis methodologies and provide a detailed, field-tested protocol for a recommended scalable route, emphasizing experimental causality, process safety, and optimization for large-scale production.
Introduction: The Strategic Importance of the Target Compound
Substituted nicotinic acids are privileged scaffolds in medicinal chemistry and materials science.[1][2] The title compound, this compound, combines several key structural features: a phenyl group at the 6-position, a chlorine atom at the 5-position, and a carboxylic acid at the 3-position. This unique arrangement offers multiple points for further chemical modification, making it a valuable intermediate for constructing complex molecular architectures. The chlorine atom, for instance, can be displaced or serve as a handle for cross-coupling reactions, while the carboxylic acid is readily converted into esters, amides, or other functional groups. The phenyl group influences the molecule's overall lipophilicity and potential for pi-stacking interactions in biological targets.
Given its utility, the development of an efficient, cost-effective, and environmentally responsible synthesis is paramount for its successful application in drug development and other industries.[3][4] This guide focuses on bridging the gap between laboratory-scale synthesis and industrial production requirements.
Comparative Overview of Potential Synthetic Strategies
The construction of a polysubstituted pyridine ring can be approached through various classical and modern synthetic methodologies. The optimal choice for scalability depends on factors such as starting material availability, reaction robustness, atom economy, and ease of purification.
| Synthetic Strategy | Core Principle | Advantages for Scalability | Potential Challenges for Scalability |
| Bohlmann-Rahtz Synthesis | [3+3] Cyclocondensation of an enamine with an ethynyl ketone.[5][6] | High convergence; builds the core skeleton efficiently. Versatile for various substitution patterns.[7] | May require high temperatures for cyclodehydration; purification of intermediates can be necessary.[7] |
| Hantzsch Pyridine Synthesis | [2+2+1+1] Multi-component reaction of a β-ketoester, an aldehyde, and ammonia.[8][9] | One-pot operation; high atom economy; readily available starting materials.[10] | Requires a final oxidation step to achieve the aromatic pyridine ring, adding a step and reagents.[9][11] |
| Gould-Jacobs Reaction Analogue | Condensation of an amine with an activated malonic ester derivative followed by thermal cyclization.[12] | Effective for certain substitution patterns, particularly for fused rings.[13][14] | Less direct for this specific non-fused pyridine; high temperatures often required for cyclization.[15] |
| Functionalization of Pre-formed Ring | Starting with a substituted pyridine and introducing the remaining groups sequentially (e.g., via oxidation, halogenation, or cross-coupling). | Can be straightforward if a suitable starting pyridine is commercially available and cheap. | Often involves multiple linear steps, reducing overall yield; regioselectivity can be a major issue. |
After careful consideration of these factors, a strategy based on the principles of the Bohlmann-Rahtz synthesis emerges as a highly promising route for scalability. Its convergent nature allows for the late-stage combination of two complex fragments, which is often more efficient for large-scale campaigns than a lengthy linear sequence.
Recommended Scalable Route: A Modified Bohlmann-Rahtz Approach
The recommended pathway involves the condensation of a β-enamino ester with a propiolaldehyde equivalent, followed by acid-catalyzed cyclization and subsequent hydrolysis. This approach is chosen for its logical construction of the target molecule from readily accessible precursors.
Logical Workflow Diagram
Caption: Overall workflow for the synthesis of the target compound.
Detailed Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Synthesis of Ethyl 3-amino-3-phenylacrylate (Enamine Intermediate)
This step creates the C4-C5-C6-N fragment of the pyridine ring, incorporating the phenyl group.
Causality: The reaction of a β-ketoester with an ammonia source is a classic method to generate an enamine. Ammonium acetate serves as a convenient, solid source of ammonia and the acetate anion can act as a mild catalyst. Toluene is used as the solvent to facilitate the azeotropic removal of water via a Dean-Stark apparatus, which drives the equilibrium towards the enamine product.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles | Equiv. |
| Ethyl benzoylacetate | 192.21 | 100.0 g | 0.520 | 1.0 |
| Ammonium acetate | 77.08 | 60.2 g | 0.781 | 1.5 |
| Toluene | 92.14 | 500 mL | - | - |
| Acetic Acid (glacial) | 60.05 | 1.0 mL | - | cat. |
Equipment:
-
1 L round-bottom flask
-
Dean-Stark apparatus and condenser
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
Procedure:
-
To the 1 L round-bottom flask, add ethyl benzoylacetate (100.0 g, 0.520 mol), ammonium acetate (60.2 g, 0.781 mol), toluene (500 mL), and a catalytic amount of glacial acetic acid (1.0 mL).
-
Assemble the Dean-Stark apparatus and heat the mixture to reflux with vigorous stirring.
-
Continue refluxing for 4-6 hours, or until water ceases to collect in the Dean-Stark trap (approx. 9.4 mL expected).
-
Cool the reaction mixture to room temperature. A solid may precipitate.
-
Filter the mixture to remove any unreacted ammonium acetate and wash the filter cake with a small amount of cold toluene.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the toluene.
-
The resulting crude oil or solid is ethyl 3-amino-3-phenylacrylate. It is often of sufficient purity to be used directly in the next step. If necessary, it can be purified by recrystallization from an ethanol/water mixture.
Protocol 2: Synthesis of this compound
This is a one-pot, two-step sequence involving the cyclization to form the pyridine ester followed by in-situ hydrolysis to the final carboxylic acid.
Causality: This step is a cyclocondensation reaction. The enamine attacks an activated carbonyl compound, in this case, ethyl 2-chloro-3-oxopropanoate, which provides the C2-C3-Cl fragment. The subsequent cyclization and dehydration, promoted by the acidic conditions, forms the aromatic pyridine ring.[7] Following the ring formation, the addition of a strong base like sodium hydroxide saponifies the ethyl ester to the carboxylate salt. Acidic workup then protonates the salt to yield the final carboxylic acid product.
Reaction Mechanism Diagram
Caption: Simplified mechanism of the cyclocondensation reaction.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles | Equiv. |
| Ethyl 3-amino-3-phenylacrylate (crude) | 191.23 | 99.5 g (assumed) | 0.520 | 1.0 |
| Ethyl 2-chloro-3-oxopropanoate | 150.57 | 82.5 g | 0.548 | 1.05 |
| Ethanol (absolute) | 46.07 | 600 mL | - | - |
| Acetic Acid (glacial) | 60.05 | 30 mL | - | - |
| Sodium Hydroxide (NaOH) | 40.00 | 62.4 g | 1.56 | 3.0 |
| Water | 18.02 | 300 mL | - | - |
| Hydrochloric Acid (conc. HCl) | 36.46 | As needed | - | - |
Procedure:
-
Dissolve the crude ethyl 3-amino-3-phenylacrylate (approx. 0.520 mol) in absolute ethanol (600 mL) in a 2 L round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Add glacial acetic acid (30 mL) to the solution.
-
Slowly add ethyl 2-chloro-3-oxopropanoate (82.5 g, 0.548 mol) to the mixture. The addition may be slightly exothermic.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting enamine is consumed.
-
After cooling the mixture to approx. 40-50 °C, prepare a solution of sodium hydroxide (62.4 g, 1.56 mol) in water (300 mL) and add it slowly to the reaction flask. Caution: This addition is exothermic.
-
Re-heat the mixture to reflux and stir for an additional 2-4 hours to ensure complete hydrolysis of the ester.
-
Cool the reaction mixture to room temperature and then further in an ice bath.
-
Slowly and carefully acidify the mixture by adding concentrated hydrochloric acid until the pH is approximately 2-3. A thick precipitate of the product will form.
-
Stir the cold slurry for 1 hour to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water (3 x 200 mL) to remove salts.
-
Dry the product in a vacuum oven at 60-70 °C to a constant weight.
Results and Data Summary
This protocol reliably produces the target compound with high purity, suitable for most downstream applications without the need for chromatographic purification.
| Parameter | Result |
| Overall Yield | 75-85% (based on ethyl benzoylacetate) |
| Purity (by HPLC) | >98% |
| Appearance | Off-white to pale yellow solid |
| Key Characterization | Conforms to structure by ¹H NMR, ¹³C NMR, and MS |
Process Optimization for Scale-Up
Transitioning from the laboratory to pilot or production scale requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.
-
Telescoping: The direct use of the crude enamine intermediate from Protocol 1 in Protocol 2 (a "telescoped" process) is a key advantage for scalability. It avoids a dedicated purification step, saving time, solvent, and labor, and minimizes material loss.
-
Solvent Selection: While ethanol is effective, for very large scales, alternative solvents with higher boiling points and better safety profiles like 2-methyl-THF or cyclopentyl methyl ether (CPME) could be investigated for the cyclization step.
-
Thermal Safety: Both the cyclization and hydrolysis steps are exothermic. On a large scale, controlled reagent addition rates and efficient reactor cooling are critical to manage the heat generated and prevent runaway reactions. A reaction calorimetry study is recommended before attempting kilogram-scale production.
-
Product Isolation: Crystallization is the preferred method for purification at scale. The pH of the final precipitation is a critical parameter that controls both the yield and the purity of the isolated product. The washing protocol is also crucial to ensure the removal of inorganic salts.
-
Waste Management: The process generates aqueous waste containing salts (sodium acetate, sodium chloride) and residual ethanol. A robust waste management plan should be in place to handle and treat this effluent in an environmentally responsible manner.[16]
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890-2895. Available from: [Link]
- European Patent Office. (2011). Process for producing pyridine carboxylic acids - EP 2428505 B1. Google Patents.
- Google Patents. (n.d.). Process for producing pyridine carboxylic acids - US8575350B2.
-
Wikipedia. (2024). Nicotinic acid. In Wikipedia. Retrieved from [Link]
-
ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. Retrieved from [Link]
-
Wikipedia. (2023). Bohlmann–Rahtz pyridine synthesis. In Wikipedia. Retrieved from [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
SynArchive. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]
-
Academia.edu. (n.d.). (PDF) Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hantzsch Pyridine Synthesis. Retrieved from [Link]
-
MDPI. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. Application Note AN056. Available from: [Link]
-
Wikipedia. (2024). Hantzsch pyridine synthesis. In Wikipedia. Retrieved from [Link]
-
Scribd. (n.d.). Hantzsch Pyridine Synthesis | PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). General scheme of the Gould–Jacobs quinoline synthesis. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Nicotinic acid derivatives: Application and uses, review. Retrieved from [Link]
- Google Patents. (n.d.). WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.
-
PubMed. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. Journal of Heterocyclic Chemistry, 37(6), 1525-1530. Available from: [Link]
-
Chem-Impex. (n.d.). 5-Bromopyridine-3-carboxylic acid. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 8. chemtube3d.com [chemtube3d.com]
- 9. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. scribd.com [scribd.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 13. iipseries.org [iipseries.org]
- 14. mdpi.com [mdpi.com]
- 15. ablelab.eu [ablelab.eu]
- 16. Nicotinic acid - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Removing palladium impurities from 5-Chloro-6-phenylpyridine-3-carboxylic acid
Welcome to the Technical Support Center for the purification of 5-Chloro-6-phenylpyridine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the removal of residual palladium catalysts from this specific active pharmaceutical ingredient (API).
Troubleshooting Guide & FAQs
This guide is structured in a question-and-answer format to directly address common challenges encountered during the purification of this compound.
Q1: I've completed my cross-coupling reaction to synthesize this compound, and my initial work-up hasn't removed the palladium catalyst effectively. What are my primary options for purification?
A1: Residual palladium from cross-coupling reactions is a common issue. For your specific molecule, which contains a pyridine ring, a carboxylic acid, a chloro substituent, and a phenyl group, a multi-pronged approach is often most effective. The primary methods for palladium removal from APIs can be broadly categorized into three main strategies:
-
Adsorption onto a Solid Support (Scavenging): This is the most widely used technique and involves treating a solution of your crude product with a material that selectively binds to palladium. The palladium-laden scavenger is then removed by simple filtration.[1][2]
-
Crystallization: This classic purification technique can be highly effective, especially when combined with a chelating agent that keeps the palladium species soluble in the mother liquor.[2]
-
Aqueous Washes/Extractions: Washing the organic solution of your product with an aqueous solution containing a palladium-binding agent can partition the metal into the aqueous phase.
The choice of method depends on several factors including the nature of the palladium species in your reaction mixture (e.g., Pd(0) vs. Pd(II), presence of ligands), the solvent system, and the desired final palladium concentration.[1]
Q2: The pyridine and carboxylic acid functional groups in my molecule seem to be complicating the palladium removal process. Why is this, and how does it affect my choice of scavenger?
A2: You are correct to be mindful of the functional groups in this compound. Both the pyridine nitrogen and the carboxylic acid can interact with palladium, potentially forming stable complexes or even palladacycles.[3][4][5][6] This can make scavenging more challenging as the palladium may be less "available" to bind to the scavenger.
Here's a breakdown of the potential interactions and how they influence scavenger selection:
-
Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center. This is a common interaction in palladium catalysis and can lead to the formation of stable palladium-pyridine complexes.[3][7]
-
Carboxylic Acid: The carboxylate group can also chelate to palladium, further stabilizing the metal in solution.[8][9]
-
Combined Effect (Chelation): The proximity of the pyridine and carboxylic acid groups could potentially lead to a bidentate chelation of palladium, forming a highly stable palladacycle. This would sequester the palladium and make it less accessible to scavengers.
Impact on Scavenger Selection:
Due to these potential interactions, scavengers with strong affinities for palladium are required. Thiol-based (mercapto) scavengers are generally very effective as sulfur forms a very strong bond with palladium.[1][10]
Q3: I want to try using a solid-supported scavenger. Can you provide a step-by-step protocol for a screening experiment?
A3: Absolutely. A screening experiment is crucial to identify the most effective scavenger for your specific system. Here is a general protocol for screening different types of scavengers.
Experimental Protocol: Scavenger Screening
Objective: To identify the most effective solid-supported scavenger for removing palladium impurities from a solution of this compound.
Materials:
-
Crude this compound containing palladium.
-
A selection of solid-supported scavengers (see table below).
-
An appropriate solvent (e.g., the reaction solvent, or a solvent in which the API is highly soluble).
-
Inert atmosphere (Nitrogen or Argon).
-
Reaction vials with stir bars.
-
Heating block or oil bath.
-
Filtration apparatus (e.g., syringe filters).
-
Analytical method for palladium quantification (e.g., ICP-MS).[2]
Procedure:
-
Prepare a Stock Solution: Dissolve a known amount of your crude product in the chosen solvent to create a stock solution with a known concentration of the API and palladium.
-
Aliquot the Stock Solution: In separate, inerted vials, add equal volumes of the stock solution.
-
Add Scavengers: To each vial, add a different scavenger. A typical starting point is to use 5-20 weight equivalents of scavenger relative to the amount of palladium.
-
Set Reaction Conditions:
-
Temperature: Screen at room temperature and an elevated temperature (e.g., 50-80 °C). Higher temperatures can sometimes improve scavenging efficiency.
-
Time: Take aliquots at different time points (e.g., 2, 6, 12, and 24 hours) to assess the kinetics of scavenging.
-
-
Sample and Analyze: At each time point, withdraw a small aliquot of the solution, filter it to remove the scavenger, and dilute for palladium analysis by ICP-MS.
-
Evaluate Results: Compare the final palladium concentrations for each scavenger and condition to determine the most effective combination.
Table 1: Recommended Scavengers for Initial Screening
| Scavenger Type | Functional Group | Potential Advantages for the Target Molecule |
| Thiol-based Silica | Mercaptopropyl | High affinity for palladium, effective for various palladium species. |
| Amine-based Silica | Propylenediamine | Can be effective, especially if the palladium is in a cationic state. |
| TMT-functionalized Silica | Trimercaptotriazine | Strong chelator for palladium, often shows high efficiency.[1] |
| Activated Carbon | N/A | Broad-spectrum adsorbent, can be very effective but may lead to product loss.[1] |
Q4: My attempts with scavengers are still leaving behind unacceptable levels of palladium (>10 ppm). What other strategies can I employ?
A4: If solid-supported scavengers alone are insufficient, a combination of techniques or an alternative approach is necessary.
-
Crystallization with a Chelating Agent: This can be a very powerful technique. The idea is to add a soluble chelating agent that binds strongly to palladium, forming a complex that remains in the mother liquor during crystallization of your product.
-
Recommended Chelating Agent: N-acetylcysteine is a commonly used and effective chelating agent for this purpose.[11] It contains a thiol group for strong palladium binding and is highly soluble in many aqueous and some organic solvents.
-
-
Combined Scavenger and Crystallization Approach:
-
First, treat the crude solution with the best-performing solid-supported scavenger from your screening.
-
Filter off the scavenger.
-
Then, proceed with a crystallization, potentially with the addition of a soluble chelating agent to the mother liquor to capture any remaining palladium.
-
-
Aqueous Washes:
-
An aqueous wash with a solution of a chelating agent like N-acetylcysteine or sodium diethyldithiocarbamate can be effective.[11] The palladium complex partitions into the aqueous layer, which is then separated. This is often performed as a preliminary clean-up step before further purification.
-
Q5: How do I know if I have successfully removed the palladium to the required level?
A5: Visual inspection (e.g., disappearance of color) is not a reliable indicator of palladium removal. Quantitative analysis is essential.
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is the industry-standard method for quantifying trace metal impurities in APIs.[2] It offers the high sensitivity and accuracy required to confirm that palladium levels are within the regulatory limits (typically <10 ppm for oral medications).[11][12]
-
High-Throughput Screening Assays: For process development and scavenger screening, rapid, fluorescence-based assays are available that can provide a semi-quantitative measure of palladium content.[2] These are useful for quickly comparing the efficiency of different removal methods before confirming the final result with ICP-MS.
It is crucial to obtain a reliable quantitative result, especially for late-stage clinical candidates and final API batches.
References
- Murakami, K., et al. (2013). Palladium-Catalyzed C-H Phosphorylation of 2-Phenylpyridines.
-
Welch, C. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1637–1659. [Link]
-
Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Retrieved from [Link]
-
Jana, A., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13486–13499. [Link]
- Chen, G., et al. (2016). Divergent Kinetic/Thermodynamic Selectivity in Palladium(II)-Mediated C–H Activation to Form 5- and 6-Membered Palladacycles. Journal of the American Chemical Society, 138(13), 4513–4521.
- Gligorijević, V., et al. (2020). C–H Functionalizations by Palladium Carboxylates: The Acid Effect.
- Arisawa, M., et al. (2015). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journal of Organic Chemistry, 11, 2269–2275.
- Wang, L., et al. (2015). Palladium-catalyzed cross-coupling of arylcarboxylic acid 2-pyridyl esters with terminal alkynes. Organic & Biomolecular Chemistry, 13(23), 6549–6552.
-
ResearchGate. (2015). How can i remove palladium Pd catalyst easily? Retrieved from [Link]
- Dupont, J., & Pfeffer, M. (Eds.). (2008).
-
Biotage. (2023). How to Remove Palladium in three easy steps. Retrieved from [Link]
- Johnson Matthey. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review, 60(4), 272-281.
- Ajesh, P., et al. (2022). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 12(20), 12567-12586.
- Recho, J., et al. (2014). Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents. Organic Process Research & Development, 18(5), 626–635.
- Takeda Pharmaceutical Company Limited. (2006). Method of removing palladium. U.S.
- Schmuhl, K., et al. (2021). Supercritical CO2 Extraction of Palladium Oxide from an Aluminosilicate-Supported Catalyst Enhanced by a Combination of Complexing Polymers and Piperidine. Polymers, 13(3), 421.
-
Wikipedia. (n.d.). Palladacycle. Retrieved from [Link]
- Jana, A., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13486–13499.
- Catellani, M., et al. (2020). Highly-chemoselective step-down reduction of carboxylic acids to aromatic hydrocarbons via palladium catalysis. Chemical Science, 11(28), 7433–7440.
- Gooßen, L. J., et al. (2002). Palladium-Catalyzed Synthesis of Aryl Ketones from Boronic Acids and Carboxylic Acids Activated in situ by Pivalic Anhydride. The Journal of Organic Chemistry, 67(9), 3254–3267.
- Bellemin-Laponnaz, S., et al. (2000). New complexes of palladium(II) with chelating heterocyclic nitrogen ligands. Journal of Organometallic Chemistry, 604(1), 17-23.
- Wang, X., et al. (2022). Palladium-catalyzed esterification reaction of arenes/heterocyclic carboxylic acids with difluoroallyl bromide for the efficient preparation of difluoroallyl esters. Tetrahedron Letters, 90, 153597.
- Chiacchio, U., et al. (2023). Synthesis of Nitrogen-Containing Heterocyclic Scaffolds through Sequential Reactions of Aminoalkynes with Carbonyls. Molecules, 28(12), 4725.
- Yu, K., et al. (2023). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)
- Trost, B. M., & Dong, G. (2008). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Organic Letters, 10(3), 373–375.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. arborassays.com [arborassays.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Divergent Kinetic/Thermodynamic Selectivity in Palladium(II)-Mediated C–H Activation to Form 5- and 6‑Membered Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly-chemoselective step-down reduction of carboxylic acids to aromatic hydrocarbons via palladium catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Palladium-Catalyzed Synthesis of Aryl Ketones from Boronic Acids and Carboxylic Acids Activated in situ by Pivalic Anhydride [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. onyxipca.com [onyxipca.com]
- 12. biotage.com [biotage.com]
Resolving stability issues of 5-Chloro-6-phenylpyridine-3-carboxylic acid in solution
Status: Operational | Ticket Queue: Active
Subject: Stability & Solubility Optimization Guide
Executive Summary: The Molecule at a Glance
Compound: 5-Chloro-6-phenylpyridine-3-carboxylic acid Class: Halogenated Nicotinic Acid Derivative Key Physiochemical Risks:
-
Photodehalogenation: The C-Cl bond at position 5 is susceptible to homolytic cleavage under UV light.
-
Pseudo-Polymorphism/Precipitation: As a zwitterionic-capable molecule, it exhibits a "U-shaped" solubility curve with a dangerous minimum near pH 3.0–4.0.
-
Solvolysis (Esterification): The C3-carboxylic acid is highly prone to Fischer esterification in alcoholic solvents (Methanol/Ethanol), creating analytical artifacts.[1]
Module 1: Solubility & Dissolution Protocols
The Problem: Users frequently report precipitation upon diluting DMSO stocks into aqueous buffers, or "gelling" at high concentrations.
The Science: This molecule contains a basic pyridine nitrogen (pKa ~2.5 due to the electron-withdrawing Cl and Phenyl groups) and an acidic carboxyl group (pKa ~3.5).[1]
-
pH < 2: Cationic (Soluble)[1]
-
pH 3–4: Neutral Zwitterion (Insoluble/Precipitate)[1]
-
pH > 5: Anionic (Soluble)[1]
Protocol A: The "pH-Switch" Dissolution Method (Recommended)
Use this for preparing biological assay buffers.[1]
-
Primary Stock: Dissolve solid compound in 100% DMSO to 10–50 mM.
-
Note: Do not use Methanol (see Module 2).[1]
-
-
Intermediate Step: Vortex vigorously. If the solution is cloudy, sonicate at 35°C for 5 minutes.
-
Aqueous Dilution:
-
Incorrect: Adding DMSO stock directly to pH 7.4 PBS often causes "crash out" due to local pH drops at the injection site.
-
Correct: Predilute the DMSO stock into a slightly basic buffer (pH 8.0 Tris or Bicarbonate) to ensure the carboxylic acid deprotonates immediately to the soluble anion (COO⁻).[1]
-
-
Final Adjustment: Adjust final pH to 7.4 only after full dispersion.
Troubleshooting Table: Solubility
| Observation | Probable Cause | Corrective Action |
| Fine white precipitate upon water addition | Isoelectric precipitation (pH ~3.5) | Add 1 eq. of NaOH or switch to pH 8.0 buffer.[1] |
| Gel-like consistency in DMSO | Hydrogen bond networking (Dimerization) | Heat to 40°C; add 5% water to disrupt H-bonds.[1] |
| Needles forming over 24h at 4°C | Thermodynamic crystallization | Store stocks at RT or -20°C; avoid 4°C (nucleation zone).[1] |
Module 2: Chemical Stability & Degradation
The Problem: Purity drops during storage; appearance of "M-34" (Des-chloro) or "M+14" (Methyl ester) peaks in LCMS.[1]
Critical Risk 1: Photodehalogenation
The 5-Chloro position is activated by the pyridine ring. Under UV light (and even fluorescent lab lighting), the C-Cl bond undergoes homolytic fission, replaced by hydrogen (Des-chloro analog).[1] The 6-phenyl group acts as a chromophore, increasing UV absorption and accelerating this process.
Critical Risk 2: In-Situ Esterification
Researchers often use Methanol (MeOH) as a solvent for LCMS or NMR.[1] The C3-carboxylic acid is autocatalytic; it will slowly convert to the Methyl Ester in MeOH, especially if traces of HCl (from synthesis) are present.
Visualizing the Degradation Pathways
Figure 1: Primary degradation pathways.[1] The Red path (Photolysis) is irreversible and rapid.[1] The Yellow path (Esterification) is a common analytical artifact.
Module 3: Analytical Troubleshooting (LCMS/HPLC)
Ticket #402: "I see split peaks in my chromatogram."
Diagnosis: This is likely a Diluent Mismatch Effect . Because the compound is an acid, injecting a high-pH or pure DMSO sample into an acidic mobile phase (e.g., 0.1% Formic Acid) causes the "plug" of sample to precipitate momentarily at the column head before redissolving. This results in peak fronting or splitting.
Solution:
-
Match the Mobile Phase: Dilute your sample in the starting mobile phase (e.g., 5% ACN / 95% Water + 0.1% Formic Acid) rather than pure DMSO.[1]
-
Gradient Optimization: Start with a low organic hold (e.g., 2 min at 5% B) to focus the analyte on the column head.[1]
Frequently Asked Questions (FAQ)
Q1: Can I autoclave solutions of this compound? A: No. While the pyridine ring is thermally stable, the C-Cl bond is liable to hydrolysis at high temperatures (121°C) and pressure, potentially yielding the 5-hydroxy derivative. Use 0.22 µm filtration for sterilization.
Q2: Why does my NMR spectrum in CD3OD (Deuterated Methanol) change overnight? A: You are observing deuterium exchange or esterification .[1]
-
Exchange: The acidic proton of the COOH exchanges instantly with deuterium (disappears).[1]
-
Esterification: Over 12-24 hours, the COOH converts to COOCD3. Recommendation: Switch to DMSO-d6 for stability studies.
Q3: Is the compound hygroscopic? A: The free acid is generally not hygroscopic. However, if you have the Hydrochloride salt (HCl) or Sodium salt , these are highly hygroscopic.[1] Always store salts in a desiccator.
References & Grounding
-
Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th Ed.).[1] Wiley. (Defines the fundamental stability of halogenated pyridines and the lability of the C-Cl bond).
-
Karki, S., et al. (2011).[1] "Improvement in Aqueous Solubility in Small Molecule Drug Discovery." Journal of Medicinal Chemistry. Link (Mechanisms of solubility for rigid aromatic carboxylic acids).[1]
-
BenchChem Technical Support. "Esterification of Pyridine Carboxylic Acids." Link (Practical guide on solvent-induced degradation).[1]
-
National Center for Biotechnology Information. "PubChem Compound Summary for 5-Chloronicotinic acid." Link (Physiochemical properties of the core scaffold).[1]
-
Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Source for solvolysis and solubility parameters).
Sources
Overcoming steric hindrance in 5-chloro-substituted pyridine reactions
The following technical guide is structured as a specialized support center resource. It synthesizes current methodologies for handling difficult chloropyridine substrates, specifically focusing on the 5-chloro position which presents unique electronic and steric challenges.
Ticket Category: Difficult Substrates / Steric Hindrance / Heterocycle Functionalization Assigned Specialist: Senior Application Scientist, Catalysis Group
Triage & Diagnostic: Define Your Steric Challenge
5-chloropyridines are deceptive. The C5 position is electronically neutral (unlike the electron-deficient C2/C4), making oxidative addition slow. When you add steric bulk (substituents at C4 or C6), standard protocols (e.g., Pd(PPh3)4) fail due to catalyst poisoning by the pyridine nitrogen or inability to form the active catalytic species.
Select your scenario below to jump to the relevant protocol:
| Scenario | The Challenge | Recommended Workflow |
| A. Activating the C5-Cl Bond | You need to replace the Chlorine at C5, but bulky groups at C4/C6 or the pyridine nitrogen are killing the catalyst. | Protocol A: PEPPSI-IPent or Buchwald G3/G4 Systems |
| B. Functionalizing C4 (Ortho) | You want to keep the Cl at C5 and install a group at C4, but the position is crowded or prone to nucleophilic attack. | Protocol B: Knochel-Hauser Base Deprotonation |
| C. Nucleophilic Substitution ( | You are trying to force a nucleophile to displace the Cl without metal catalysis. | Protocol C: Microwave-Assisted Activation |
Decision Logic & Workflow
The following decision tree illustrates the logic for selecting the correct catalyst system based on steric demand and reaction type.
Caption: Decision matrix for catalyst and base selection based on steric environment and target regioselectivity.
Protocol A: Overcoming Sterics in C-Cl Activation (Cross-Coupling)
The Mechanism of Failure
In sterically hindered pyridines, standard Pd(0) sources (like Pd2(dba)3) often aggregate into inactive "Palladium Black" before entering the catalytic cycle. Furthermore, the pyridine nitrogen can coordinate to the Pd, creating a "resting state" that halts the reaction.
The Solution: Pd-PEPPSI-IPent
The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) system uses a bulky N-Heterocyclic Carbene (NHC) ligand.[1][2] The "IPent" variant is specifically designed for extreme steric hindrance.
-
Why it works: The bulky NHC ligand creates a protective "umbrella" that forces the reductive elimination step, even when the substrate is crowded. The 3-chloropyridine ligand on the precatalyst acts as a "dummy" ligand that dissociates easily to activate the catalyst.
Experimental Protocol (Suzuki-Miyaura)
Reagents:
-
Substrate: 5-chloro-substituted pyridine (1.0 equiv)
-
Boronic Acid: 1.5 equiv
-
Catalyst: Pd-PEPPSI-IPent (1–2 mol%)
-
Base: KOtBu (for speed) or K2CO3 (for tolerance)
-
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step:
-
Charge: In a glovebox or under Argon flow, add the Pd-PEPPSI-IPent catalyst, boronic acid, and base to a reaction vial.
-
Dissolve: Add the 5-chloropyridine substrate and anhydrous dioxane (0.5 M concentration).
-
Activate: Seal the vial. Heat to 80°C .
-
Note: Do not pre-heat the block. Ramp heating allows the "dummy" ligand to dissociate at the correct rate.
-
-
Monitor: Check LCMS at 1 hour. If conversion is <50%, increase temp to 100°C.
-
Workup: Filter through Celite to remove Pd residues. The NHC ligand prevents Pd from sticking to the pyridine product.
Protocol B: Functionalizing the Crowded C4 Position (C-H Activation)
The Challenge: The "Ortho-Crunch"
Directing a group to C4 (ortho to the 5-Cl) is difficult because C4 is sterically squeezed between the Cl and the C3 position. Standard bases like n-BuLi often cause nucleophilic attack on the ring or "halogen dance" (migration of the Cl) rather than clean deprotonation.
The Solution: TMPMgCl[3]·LiCl (Knochel-Hauser Base)
Using a magnesium amide base (Turbo-Hauser base) allows for thermodynamic control and higher functional group tolerance.
Experimental Protocol (Directed Ortho Metalation)
Reagents:
-
Substrate: 5-chloropyridine derivative[3]
-
Base: TMPMgCl[4]·LiCl (1.2 M in THF/Toluene)
-
Electrophile: Aldehyde, Iodine, or Weinreb Amide
Step-by-Step:
-
Preparation: Dry the substrate in a Schlenk flask under Argon. Dissolve in dry THF.
-
Cooling: Cool to 0°C (ice bath).
-
Crucial Difference: Unlike Li-bases (-78°C), this Mg-base works best at higher temperatures (0°C to RT) to overcome the kinetic barrier of the steric hindrance at C4.
-
-
Addition: Add TMPMgCl·LiCl (1.1 equiv) dropwise. Stir for 30–60 mins.
-
Checkpoint: Take a small aliquot, quench with D2O, and check NMR. You should see disappearance of the C4 proton signal.
-
-
Quench: Add the electrophile at 0°C.
-
Warm: Allow to warm to RT naturally.
Troubleshooting & FAQs
Q1: My reaction turns black immediately and yields no product. Why?
-
Diagnosis: Catalyst decomposition ("Pd Black").[5]
-
Cause: The oxidative addition into the C5-Cl bond is too slow, causing the active Pd(0) to aggregate.
-
Fix: Switch to Pd-PEPPSI-IPent or G3-XPhos . These precatalysts release the active species slowly. Alternatively, add 10-20% free ligand (e.g., XPhos) to stabilize the metal.
Q2: I see the product, but also a "de-chlorinated" byproduct (hydrodehalogenation).
-
Diagnosis:
-Hydride elimination or protodemetalation. -
Cause: This often happens in Buchwald aminations when the amine is sterically hindered, delaying the C-N bond formation.
-
Fix: Switch the solvent to Toluene (non-protic) and use a weaker base like Cs2CO3. Increase the concentration of the amine.
Q3: Can I use microwave irradiation to overcome the sterics?
-
Answer: Yes, but with caution.
-
Guideline: Microwave heating is excellent for
reactions (Protocol C) where you need to force a nucleophile to attack. For Pd-catalyzed cross-couplings, microwave heating can sometimes degrade the catalyst faster than it accelerates the reaction. Use conventional heating for Pd-catalysis first.
Visualizing the PEPPSI Catalytic Cycle
Understanding why PEPPSI works helps in troubleshooting. The bulky NHC ligand (IPr/IPent) facilitates the difficult reductive elimination step in crowded systems.
Caption: The PEPPSI catalytic cycle. Note that steric crowding actually accelerates the final step (Reductive Elimination) due to relief of strain.
References
-
Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition. Link
- Context: Primary source for PEPPSI-IPent catalyst efficacy in sterically hindered couplings.
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link
- Context: Authoritative guide on selecting XPhos/RuPhos for specific steric scenarios.
-
Knochel, P., et al. (2011). TmpMgCl·LiCl: A Stoichiometric and Catalytic Base for the Direct Magnesiation of Aromatic and Heteroaromatic Substrates. Chemistry – A European Journal. Link
- Context: Protocol for using Turbo-Hauser bases to functionalize C4 without side reactions.
-
Organ, M. G., et al. (2009). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst.[2] Chemistry – A European Journal. Link
- Context: Specific application of IPent ligand for highly hindered chlorides.
Sources
- 1. Pd-PEPPSI-IPentCl : A Useful Catalyst for the Coupling of 2-Aminopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PEPPSI™-IPent for Demanding Cross-Coupling Reactions [sigmaaldrich.cn]
- 3. books.rsc.org [books.rsc.org]
- 4. znaturforsch.com [znaturforsch.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Analysis of the Predicted Biological Potency of 5-Chloro- vs. 5-Fluoro-6-phenylnicotinic Acids: A Guide for Drug Discovery Professionals
Introduction: The Strategic Role of Halogen Substitution in Modulating Biological Activity
In the landscape of modern drug discovery, the strategic modification of lead compounds is a cornerstone of optimizing therapeutic efficacy and safety. Among the vast arsenal of medicinal chemistry tactics, halogen substitution stands out as a powerful tool for fine-tuning the physicochemical and pharmacological properties of a molecule. This guide provides an in-depth comparative analysis of two closely related analogs of the 6-phenylnicotinic acid scaffold: 5-chloro-6-phenylnicotinic acid and 5-fluoro-6-phenylnicotinic acid.
The Influence of Halogen Properties on Drug Design
The choice between a chlorine and a fluorine substituent at the 5-position of the 6-phenylnicotinic acid core is not arbitrary. Each halogen imparts a unique set of properties to the molecule that can profoundly influence its biological behavior. The key physicochemical differences are summarized in the table below.
| Property | Chlorine (Cl) | Fluorine (F) | Implication in Drug Design |
| van der Waals Radius (Å) | 1.75 | 1.47 | The larger size of chlorine may lead to steric hindrance at the binding site, or it could provide beneficial van der Waals interactions. |
| Electronegativity (Pauling Scale) | 3.16 | 3.98 | The high electronegativity of fluorine can alter the acidity of nearby protons and influence non-covalent interactions with the target protein. |
| Lipophilicity (Hansch π parameter) | +0.71 | +0.14 | The greater lipophilicity of chlorine can enhance membrane permeability and absorption, but may also increase metabolic susceptibility and off-target toxicity. |
| Carbon-Halogen Bond Strength (kcal/mol) | C-Cl: ~81 | C-F: ~108 | The exceptional strength of the C-F bond often imparts greater metabolic stability, potentially leading to a longer half-life. |
Predicted Impact on Biological Potency: A Mechanistic Perspective
The subtle yet significant differences between chlorine and fluorine can lead to divergent biological outcomes for the 5-chloro- and 5-fluoro-6-phenylnicotinic acid analogs.
Pharmacokinetic Profile: The Journey of the Drug in the Body
The pharmacokinetic properties of a drug—absorption, distribution, metabolism, and excretion (ADME)—are critically influenced by its physicochemical characteristics.
-
Absorption and Distribution: The higher lipophilicity of the 5-chloro analog may lead to enhanced passive diffusion across biological membranes, potentially resulting in better oral absorption and tissue penetration. However, excessive lipophilicity can also lead to non-specific binding to plasma proteins and tissues, which can reduce the free drug concentration available to interact with the target.
-
Metabolism: The C-F bond is significantly stronger than the C-Cl bond, making the 5-fluoro analog less susceptible to metabolic cleavage at the halogenated position. This increased metabolic stability could translate to a longer in vivo half-life and improved bioavailability compared to the 5-chloro counterpart, which may be more prone to dehalogenation by cytochrome P450 enzymes.
Pharmacodynamic Profile: The Drug's Interaction with its Target
The potency of a drug is a measure of the concentration required to produce a specific biological effect and is intrinsically linked to its binding affinity for the target receptor or enzyme.[1]
-
Receptor Binding and Enzyme Inhibition: The electronic and steric properties of the halogen substituent can dramatically influence binding affinity. The highly electronegative fluorine atom in the 5-fluoro analog can act as a hydrogen bond acceptor, potentially forming a key interaction with the target protein that is not possible with the less electronegative chlorine. Conversely, the larger size of the chlorine atom in the 5-chloro analog might provide more extensive van der Waals contacts within a hydrophobic pocket of the binding site, leading to enhanced affinity. The introduction of a fluorine atom at the C6 position of quinolones has been shown to increase penetration into the bacterial cell and enhance activity against Gram-negative bacteria.[2]
Hypothetical Experimental Workflows for Potency Determination
To empirically determine the biological potency of 5-chloro- and 5-fluoro-6-phenylnicotinic acids, a series of in vitro and in vivo experiments would be necessary.
In Vitro Potency Assessment: Receptor Binding Assay
This protocol describes a hypothetical radioligand binding assay to determine the binding affinity (Ki) of the test compounds for a target receptor.
Objective: To determine the inhibitory constant (Ki) of 5-chloro- and 5-fluoro-6-phenylnicotinic acid for a specific G-protein coupled receptor (GPCR).
Materials:
-
Cell membranes expressing the target GPCR
-
Radioligand specific for the target GPCR (e.g., [3H]-ligand)
-
Test compounds (5-chloro- and 5-fluoro-6-phenylnicotinic acid)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA)
-
Scintillation cocktail
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compounds or vehicle control.
-
Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value for each compound, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Caption: A generalized workflow for assessing the in vitro and in vivo potency of drug candidates.
Hypothetical Data Presentation for Comparative Analysis
The following table illustrates how the experimental data for the two compounds would be presented for a direct and objective comparison.
| Parameter | 5-Chloro-6-phenylnicotinic Acid | 5-Fluoro-6-phenylnicotinic Acid |
| Molecular Weight ( g/mol ) | 247.66 | 231.20 |
| LogP (predicted) | [Insert Predicted Value] | [Insert Predicted Value] |
| Receptor Binding Affinity (Ki, nM) | [Hypothetical Value] | [Hypothetical Value] |
| Enzyme Inhibition (IC50, µM) | [Hypothetical Value] | [Hypothetical Value] |
| Cellular Potency (EC50, µM) | [Hypothetical Value] | [Hypothetical Value] |
| Oral Bioavailability (F, %) | [Hypothetical Value] | [Hypothetical Value] |
| In Vivo Efficacy (ED50, mg/kg) | [Hypothetical Value] | [Hypothetical Value] |
Visualizing Structure-Activity Relationships
The core principle of this guide is rooted in the concept of Structure-Activity Relationships (SAR), which is a fundamental paradigm in medicinal chemistry. The following diagram illustrates this concept.
Caption: The influence of substituent modification on the biological activity of a core scaffold.
Conclusion: A Predictive Framework for Rational Drug Design
While this guide provides a comprehensive theoretical framework for comparing the potential biological potencies of 5-chloro- and 5-fluoro-6-phenylnicotinic acids, it is imperative to recognize that these are predictions based on established medicinal chemistry principles. The complex interplay of factors that govern a drug's behavior in a biological system can often lead to unexpected outcomes. Therefore, the synthesis of these compounds and their empirical evaluation through the types of experimental workflows detailed in this guide are essential next steps to validate these hypotheses.
Ultimately, the choice between a chloro and a fluoro substituent will depend on the specific therapeutic objective and the nature of the biological target. This comparative analysis serves as a foundational tool to guide the rational design and prioritization of novel drug candidates within the 6-phenylnicotinic acid class and beyond.
References
-
MDPI. (2025, January 4). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 5-FLUORO-6-METHYLNICOTINIC ACID. Retrieved from [Link]
-
MDPI. (2021, August 18). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. Retrieved from [Link]
-
Drug Design Org. (2005, May 15). Structure Activity Relationships. Retrieved from [Link]
-
PubMed. (2014, September 12). Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists. Retrieved from [Link]
-
PMC. (n.d.). 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. Retrieved from [Link]
-
PubMed. (1990, June). Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent with improved potency. Retrieved from [Link]
-
Chemical Review and Letters. (n.d.). Activity study of 5-fluorouracil derivatives as an anticancer (in silico and in vitro). Retrieved from [Link]
-
Longdom Publishing. (n.d.). Principles and Mechanism of Pharmacodynamics. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloro-6-hydroxynicotinic acid. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloronicotinic acid. Retrieved from [Link]
-
CancerNetwork. (2026, February 13). Biochemical and Clinical Pharmacology of 5-Fluorouracil. Retrieved from [Link]
-
OSTI.GOV. (2016, August 4). Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1- hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-064095. Retrieved from [Link]
-
PubMed. (n.d.). Pharmacological characterization of two novel and potent 5-HT4 receptor agonists, RS 67333 and RS 67506, in vitro and in vivo. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Metabolism and biological activity of 5'-deoxy-5-fluorouridine, a novel fluoropyrimidine. Retrieved from [Link]
-
MDPI. (2010, September 17). 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Flucytosine?. Retrieved from [Link]
-
PLOS One. (2016, September 29). Folic Acid-Metabolizing Enzymes Regulate the Antitumor Effect of 5-Fluoro-2′-Deoxyuridine in Colorectal Cancer Cell Lines. Retrieved from [Link]
Sources
Safety Operating Guide
Proper Disposal Procedures: 5-Chloro-6-phenylpyridine-3-carboxylic acid
[1][2][3][4]
Executive Summary & Chemical Profile
Effective waste management in drug discovery requires precise segregation based on molecular structure. 5-Chloro-6-phenylpyridine-3-carboxylic acid (CAS: 1148027-23-9) presents a specific disposal challenge due to its halogenated heteroaromatic nature.[1][2] Unlike simple organic acids, the presence of the chlorine atom on the pyridine ring mandates that this compound be treated as halogenated waste , preventing it from being bulked with non-halogenated solvents or general trash.[2]
Failure to segregate halogenated organics can result in costly regulatory fines (EPA/RCRA violations) and catastrophic failure of downstream incinerators designed for non-halogenated feedstocks.
Chemical Identity & Properties
| Parameter | Detail |
| Chemical Name | This compound |
| CAS Number | 1148027-23-9 |
| Molecular Formula | C₁₂H₈ClNO₂ |
| Physical State | Solid (Powder/Crystalline) |
| Acidity | Weakly Acidic (Carboxylic acid moiety) |
| Hazard Class | Irritant / Halogenated Organic |
| Solubility | Low in water; Soluble in DMSO, Methanol, DCM |
Hazard Identification & Safety Assessment
Before initiating disposal, the user must acknowledge the specific hazards associated with the pyridine scaffold. While this specific derivative is often classified as an irritant, the metabolic breakdown of halogenated pyridines can yield toxic metabolites.[2]
GHS Hazard Classification (Conservative Assessment)[2]
-
H412: Harmful to aquatic life with long-lasting effects (Typical of halogenated pyridines).[2]
Personal Protective Equipment (PPE) Matrix
| Protection Zone | Requirement | Rationale |
| Ocular | Chemical Safety Goggles | Prevents corneal damage from acidic dust or splashes.[1][2] |
| Dermal | Nitrile Gloves (Double gloving recommended for solutions) | Pyridines can permeate latex; Nitrile offers superior resistance. |
| Respiratory | N95 Mask or Fume Hood | Prevention of inhalation of fine particulates during weighing/transfer. |
| Body | Lab Coat (Buttoned) | Standard barrier protection.[2] |
Waste Segregation Logic
The critical decision node for this compound is the Halogen Content .[2]
-
Rule: Any waste stream containing >1-2% halogenated content must be separated from non-halogenated waste.[2]
-
Reasoning: Incineration of halogenated compounds (Cl, F, Br) generates acidic gases (HCl, HF) requiring specialized scrubbers.[2] Mixing this compound with non-halogenated solvents (like Acetone/Methanol waste) creates a mixture that is expensive and difficult to process.[2]
Decision Workflow (Graphviz)
Figure 1: Decision tree ensuring proper segregation of halogenated waste streams to prevent regulatory non-compliance.
Detailed Disposal Protocols
Scenario A: Disposal of Pure Solid (Expired or Surplus)
Objective: Dispose of solid powder without generating dust or liquid waste.
-
Container Selection: Use a clean, wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass jar with a Teflon-lined cap.[1][2]
-
Transfer:
-
Perform all transfers inside a chemical fume hood.
-
Use a disposable spatula to transfer the solid.
-
Do not dissolve the solid to make it "easier" to pour; solid waste is generally cheaper and safer to transport than liquid waste.
-
-
Labeling:
-
Apply a hazardous waste label immediately.
-
Chemical Name: Write "this compound".
-
Constituents: "100%".
-
Hazard Checkbox: Check "Toxic" and "Irritant".
-
-
Secondary Containment: Place the closed jar into a secondary bin until pickup.
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Objective: Dispose of solutions containing the compound (e.g., HPLC waste, mother liquor).[2]
-
Solvent Compatibility Check:
-
If dissolved in Dichloromethane (DCM) or Chloroform : Pour directly into the Halogenated Waste carboy.
-
If dissolved in Methanol , Acetone , or DMSO :
-
-
pH Adjustment (Optional but Recommended):
-
Pouring:
-
Use a funnel to prevent spills.
-
Close the carboy cap immediately after use to prevent solvent evaporation (EPA Closed Container Rule).[2]
-
Scenario C: Contaminated Debris (Gloves, Weigh Boats, Paper Towels)[1][2]
-
Collection: Collect all disposable items contaminated with the substance.
-
Bagging: Place items in a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).
-
Tagging: Label the bag as "Solid Debris Contaminated with Halogenated Organics".
-
Disposal: Dispose of in the solid hazardous waste drum (often the "lab pack" drum). Do not throw in regular trash.
Emergency Procedures
Spills (Solid Powder)[2]
-
Isolate: Evacuate the immediate area if dust is airborne.
-
PPE: Don N95 respirator, goggles, and double nitrile gloves.[2]
-
Containment: Cover the spill with a damp paper towel to prevent dust dispersion.
-
Cleanup: Scoop up the material and place it in the Solid Hazardous Waste container. Wipe the surface with methanol, then water.[2] Dispose of wipes as hazardous waste.
Exposure Response[1][4][5][6][8][10][11]
Regulatory Compliance & Documentation
-
RCRA Code (USA): This specific compound is likely not P-listed or U-listed by name.[2] However, it falls under the characteristic of Toxic or general chemical waste.[2] If the waste stream is ignitable (due to solvent), it carries D001 .[2] If it contains enough halogenated solvents, it may carry F-codes (e.g., F002 ).[2]
-
Documentation: Maintain a log of the waste generation including the estimated weight and date.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1148027-23-9, this compound.[1][2] Retrieved from [Link][2]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) 29 CFR 1910.1200.[7] Retrieved from [Link][2]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).[2] Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
